1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole
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Overview
Description
1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole is a complex organic compound that features a pyrrole ring substituted with an ethyl group and a vinyl group bearing a tetramethyl-1,3,2-dioxaborolan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Vinylation and Boronation: The vinyl group bearing the tetramethyl-1,3,2-dioxaborolan-2-yl moiety can be introduced through a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain consistency and yield.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: The major products would include oxidized derivatives of the pyrrole ring and the vinyl group.
Reduction: Reduced forms of the vinyl group, potentially leading to ethyl-substituted pyrroles.
Substitution: Substituted pyrroles with various functional groups replacing the vinyl moiety.
Scientific Research Applications
1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole exerts its effects involves its interaction with molecular targets through its boron-containing moiety. The boron atom can form reversible covalent bonds with nucleophiles, making it a valuable tool in medicinal chemistry for targeting enzymes and receptors. The compound’s ability to participate in cross-coupling reactions also allows it to modify biological molecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boron-containing structure but with a phenyl group instead of a pyrrole ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring instead of a pyrrole ring.
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate: Features a pyrazole ring and an ethyl group similar to the target compound.
Uniqueness
1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole is unique due to its combination of a pyrrole ring with a boron-containing vinyl group. This structure imparts distinct electronic properties and reactivity, making it a versatile compound in various chemical and biological applications.
Properties
Molecular Formula |
C14H22BNO2 |
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Molecular Weight |
247.14 g/mol |
IUPAC Name |
1-ethyl-2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrole |
InChI |
InChI=1S/C14H22BNO2/c1-6-16-11-7-8-12(16)9-10-15-17-13(2,3)14(4,5)18-15/h7-11H,6H2,1-5H3/b10-9+ |
InChI Key |
NTLRNGFORQCBNN-MDZDMXLPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CN2CC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CN2CC |
Origin of Product |
United States |
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